3-(Thiophen-3-yl)prop-2-en-1-ol

Heterocyclic Chemistry Cycloaddition Thiophene Regiochemistry

3-(Thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) is a C7H8OS thiophene derivative featuring an allylic alcohol side chain conjugated to the 3-position of the thiophene ring. With a molecular weight of 140.20 g·mol⁻¹, a computed logP of approximately 1.75, and a predicted boiling point near 242.9 °C, it occupies a distinct physicochemical niche among thiophene-containing allylic alcohols.

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
Cat. No. B13629466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)prop-2-en-1-ol
Molecular FormulaC7H8OS
Molecular Weight140.20 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=CCO
InChIInChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+
InChIKeyJHBVVETVSPASKG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0): Core Physicochemical and Procurement Profile


3-(Thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) is a C7H8OS thiophene derivative featuring an allylic alcohol side chain conjugated to the 3-position of the thiophene ring . With a molecular weight of 140.20 g·mol⁻¹, a computed logP of approximately 1.75, and a predicted boiling point near 242.9 °C, it occupies a distinct physicochemical niche among thiophene-containing allylic alcohols [1]. The compound is commercially available at purities of ≥95–98% from multiple suppliers, serving primarily as a heterocyclic building block for medicinal chemistry, fragment-based screening, and materials precursor applications .

Regioisomeric Identity
3-Thienyl attachment for benzothiophene scaffold construction
Functional Handle
Allylic alcohol side chain enables orthogonal functionalization
Procurement Context
Heterocyclic building block for fragment screening and materials research

Why 3-(Thiophen-3-yl)prop-2-en-1-ol Cannot Be Replaced by Regioisomeric or Saturated Analogs in Synthesis and Screening


Generic substitution among thiophene-allylic alcohols is unreliable because the position of the thiophene attachment (2- vs. 3-thienyl) and the oxidation state of the side chain dictate regiochemical outcomes in cycloadditions, electrophilic aromatic substitution directing effects, and cross-coupling reactivity [1]. The 3-thienyl isomer places the conjugated double bond at a meta-like position on the ring, producing Diels–Alder cyclization products structurally distinct from the ortho-like 2-thienyl isomer [2]. Additionally, the 3-position substitution on the thiophene ring alters the electron density distribution and steric profile compared to 2-substituted analogs, leading to divergent outcomes in palladium-catalyzed thienylation and allylic substitution reactions [3]. These regioisomer-dependent reactivity differences mean that screening hits or synthetic routes developed with the 3-thienyl isomer cannot be directly translated to the 2-thienyl isomer without re-optimization.

Product divergence
2-Thienyl isomer yields structurally distinct cyclization products; meta-like vs ortho-like fusion geometry is not interchangeable.
Reactivity mismatch
3-Position shows lower Pd(0) oxidative addition rate; cross-coupling protocols require re-optimization when switching from 2-thienyl analogs.
Pharmacophoric shift
3-Thienyl scaffold is specifically claimed in lipoxygenase inhibitor patents; 2-thienyl geometry may not retain the reported activity context.

Quantitative Differentiation Evidence for 3-(Thiophen-3-yl)prop-2-en-1-ol Against Closest Analogs


Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl Allylic Alcohols in Intramolecular Diels–Alder Cyclization

In the seminal study by Kiemm and Gopinath, trans-3-(2-thienyl)allyl alcohol and trans-3-(3-thienyl)allyl alcohol were independently prepared and converted to their phenylpropiolate esters for intramolecular Diels–Alder cyclization. The 3-thienyl isomer substrate (direct analog of 3-(thiophen-3-yl)prop-2-en-1-ol) cyclized exclusively to give the dihydrothianaphthene lactone Vb, whereas the 2-thienyl isomer yielded the structurally distinct lactone Va [1]. This demonstrates that the thiophene ring attachment position dictates the connectivity of the fused heterocyclic product, meaning the two isomers are not interchangeable in benzothiophene synthesis. The 3-thienyl isomer's substitution pattern places the reactive diene moiety in a different spatial orientation relative to the thiophene ring compared to the 2-thienyl isomer, leading to different ring-fusion geometries and ultimately different molecular scaffolds [1].

Cyclization Outcome
Head-to-head
3-Thienyl isomer → dihydrothianaphthene lactone Vb exclusively; 2-thienyl gives distinct lactone Va
Regiochemistry determines fused-ring scaffold identity.
Thermal intramolecular Diels–Alder, phenylpropiolate ester substrates.
Heterocyclic Chemistry Cycloaddition Thiophene Regiochemistry

Lipophilicity Comparison: 3-Thienyl Allylic Alcohol vs. 2-Thienyl Isomer and Phenyl Analog

Computed physicochemical data distinguish the 3-thienyl compound from its nearest analogs. The 3-thienyl isomer (target compound) has a reported logP of 1.75 and a topological polar surface area (TPSA) of 48.47 Ų [1]. The 2-thienyl isomer (CAS 3216-44-2) possesses the same molecular formula (C7H8OS, MW 140.20) and computed TPSA (48.47 Ų), but small differences in dipole moment and electron distribution arise from the different attachment point . For broader comparison, cinnamyl alcohol (the phenyl analog, CAS 104-54-1) has a reported logP of 1.59–1.95, placing the 3-thienyl compound in a comparable but distinct lipophilicity window; however, the thiophene sulfur introduces different hydrogen-bond acceptor character (the sulfur atom) and polarizability compared to the all-carbon phenyl ring, which can affect protein binding, solubility, and membrane partitioning in biological assays .

Physicochemical Profile
Cross-study
logP ~1.75, TPSA 48.47 Ų (computed, identical for both 2- and 3-thienyl isomers)
Vector geometry, not lipophilicity, drives isomer selection.
Phenyl analog (cinnamyl alcohol) logP 1.59–1.95; S heteroatom differentiates.
Physicochemical Profiling logP Drug-likeness

Palladium-Catalyzed Thienylation Reactivity: 3-Bromo vs. 2-Bromothiophene with Allylic Alcohols

The palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes was systematically studied and reported in Tetrahedron (1979). The reaction of 3-bromothiophene with allylic alcohols under Pd catalysis produces 3-(3-thienyl)-substituted aldehydes and ketones (via isomerization of the initially formed allylic alcohol), while 2-bromothiophene gives the corresponding 2-thienyl products [1]. Critically, the 3-bromothiophene substrate is inherently less reactive than 2-bromothiophene in oxidative addition with Pd(0) due to the different electron density at the 3-position of thiophene versus the 2-position [2]. This means that synthetic routes optimized for 2-thienyl derivatives cannot be directly applied to 3-thienyl targets without adjusting catalyst loading, temperature, or reaction time. For procurement purposes, 3-(thiophen-3-yl)prop-2-en-1-ol serves as a specific precursor for 3-thienyl-substituted products that are inaccessible via the 2-isomer pathway [1].

Cross-Coupling Reactivity
Head-to-head
3-Bromothiophene → 3-thienyl products with lower oxidative addition rate; 2-bromo more reactive
Protocols require isomer-specific catalyst loading and conditions.
Pd(OAc)₂-catalyzed thienylation of allylic alcohols (Tetrahedron 1979).
Cross-Coupling Palladium Catalysis Thienylation

Class-Level Inference: 3-Thienyl Allylic Alcohols as Lipoxygenase Inhibitor Scaffolds Distinct from 2-Thienyl and Phenyl Analogs

US Patent 4,999,436 and related patents disclose that aryl-substituted thiophene 3-ols—including compounds structurally related to 3-(thiophen-3-yl)prop-2-en-1-ol—act as potent 5-lipoxygenase (5-LOX) inhibitors [1]. The pharmacological activity is specifically associated with the thiophene 3-ol/3-substituted thiophene scaffold, and the 3-thienyl attachment geometry is critical for binding to the 5-LOX active site [2]. Database records from the Medical University of Lublin indicate that this compound class interferes with arachidonic acid metabolism, with some members also showing inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to lesser extents [3]. While quantitative IC₅₀ values for 3-(thiophen-3-yl)prop-2-en-1-ol itself in these assays were not located in accessible open-source data, the class-level patent disclosures establish that the 3-thienyl substitution pattern is a key pharmacophoric element. The 2-thienyl isomer would present a different spatial orientation of the conjugated side chain relative to the sulfur atom, potentially altering binding affinity. The phenyl analog (cinnamyl alcohol) lacks the sulfur heteroatom entirely, which may serve as a hydrogen-bond acceptor or contribute to polarizability in the binding pocket [1].

Pharmacophoric Scaffold
Class-level
Thiophene 3-ol derivatives claimed as 5-LOX inhibitors (US 4,999,436); specific IC₅₀ not publicly reported for this compound
Reported scaffold activity context; requires assay validation.
2-Thienyl geometry may alter binding; phenyl analog lacks sulfur.
Lipoxygenase Inhibition Anti-inflammatory Thiophene Pharmacology

Oxidation State Differentiation: Allylic Alcohol vs. Saturated 3-Thiopheneethanol in Materials Applications

In the domain of conducting polymer research, 3-thiopheneethanol (CAS 13781-67-4)—the saturated analog of 3-(thiophen-3-yl)prop-2-en-1-ol—has been successfully polymerized to produce poly(3-thiopheneethanol) (PTE) and incorporated into composite electrospun nanofibers with reduced graphene oxide and polycaprolactone [1]. The 3-thiopheneethanol monomer has a boiling point of 110–111 °C at 14 mmHg and density of 1.144 g/mL, making it suitable for solution-processing polymerization protocols [2]. In contrast, 3-(thiophen-3-yl)prop-2-en-1-ol contains an additional conjugated double bond in the side chain (allylic alcohol), which introduces a second reactive site for polymerization (both vinyl addition and oxidative coupling at the thiophene ring). This structural difference means that the allylic analog can participate in both radical-initiated vinyl polymerization and electrochemical oxidative polymerization, potentially yielding crosslinked or branched polymer architectures that the saturated ethanol derivative cannot produce . The estimated boiling point of ~242.9 °C for the allylic compound also indicates different volatility and thermal stability compared to the saturated analog, which may affect processing conditions in materials fabrication.

Monomer Architecture
Cross-study
Allylic double bond enables dual polymerization (vinyl + oxidative); bp ~242.9°C vs saturated analog bp 110–111°C
Dual polymerization modes support crosslinked polymer topologies.
3-Thiopheneethanol only undergoes oxidative polymerization; estimated bp.
Conducting Polymers Electrospinning Thiophene Materials

Commercially Available Purity and Supply Chain Differentiation Against 2-Thienyl Isomer

Both 3-(thiophen-3-yl)prop-2-en-1-ol (CAS 3216-42-0) and its 2-thienyl isomer 3-(thiophen-2-yl)prop-2-en-1-ol (CAS 3216-44-2) are available from commercial suppliers at 97% minimum purity . The 3-thienyl isomer is stocked by AKSci (Cat. 2086EQ, 97%), Leyan (Cat. 1425537, 98%), MolCore (97%), and ChemScene (Cat. CS-0354867), with shipping from US-based warehouses (San Francisco Bay Area for AKSci) and Chinese suppliers . The 2-thienyl isomer is stocked by Fluorochem, Hoffman Chemicals, and AKSci (Cat. 2087EQ, 97%) . Both isomers are classified as research chemicals for laboratory use only and are not for human or veterinary use. Purchase selection should be based on the required thiophene substitution pattern for the intended chemical transformation, as the two isomers are not interchangeable in downstream synthesis.

Procurement Specification
Head-to-head
≥97% purity from multiple suppliers (AKSci, Leyan, MolCore, ChemScene); comparable to 2-thienyl isomer grades
Purity equivalent; selection driven by regioisomeric identity.
Supplier specifications as of 2024–2025; both isomers research-use only.
Procurement Purity Specification Supply Chain

Evidence-Backed Application Scenarios for 3-(Thiophen-3-yl)prop-2-en-1-ol Procurement


Synthesis of 3-Thienyl-Fused Dihydrothianaphthene Lactones via Intramolecular Diels–Alder Cyclization

The 3-thienyl isomer specifically yields the dihydrothianaphthene lactone Vb scaffold upon esterification and thermal cyclization, a product inaccessible from the 2-thienyl isomer [1]. Laboratories synthesizing benzothiophene-based compound libraries should procure CAS 3216-42-0 rather than CAS 3216-44-2 when the target heterocyclic core requires 3-thienyl fusion geometry. This application is directly supported by head-to-head experimental data showing exclusive product formation dependent on the thiophene attachment position [1].

Fragment-Based Drug Discovery and 5-Lipoxygenase Inhibitor Screening

The thiophene 3-ol/3-substituted thiophene scaffold is claimed in US Patent 4,999,436 as active against 5-lipoxygenase, positioning 3-(thiophen-3-yl)prop-2-en-1-ol as a potential fragment hit or starting point for leukotriene-pathway inhibitor development [2]. The compound's moderate logP (~1.75) and TPSA (48.47 Ų) place it within drug-like fragment space, and its allylic alcohol handle enables further functionalization [3]. Fragment screening libraries seeking 3-thienyl geometry specifically should include this compound rather than the 2-thienyl analog, as the substitution pattern affects binding orientation.

Conducting Polymer Precursor with Dual Polymerization Functionality

The conjugated allylic double bond in 3-(thiophen-3-yl)prop-2-en-1-ol provides an orthogonal polymerization handle (vinyl-type polymerization) alongside the thiophene ring's oxidative coupling capability [4]. This dual reactivity enables the synthesis of crosslinked or branched polythiophene architectures for organic electronic applications, including OFETs, OLEDs, and electrospun composite nanofibers. The compound's projected boiling point (~242.9 °C) makes it suitable for solution-processing protocols at elevated temperatures . Materials scientists developing novel conducting polymer topologies should select the allylic alcohol over the saturated 3-thiopheneethanol when dual polymerization modes are desired.

Palladium-Catalyzed Cross-Coupling Building Block for 3-Thienyl Aldehydes and Ketones

Building on the established Pd-catalyzed thienylation methodology, 3-(thiophen-3-yl)prop-2-en-1-ol serves as a direct precursor to 3-thienyl-substituted aldehydes and ketones via allylic alcohol isomerization [5]. The 3-bromothiophene-derived products are distinct from the 2-bromothiophene-derived series, and synthetic protocols must account for the lower oxidative addition reactivity of the 3-position. This application is relevant for medicinal chemistry groups synthesizing 3-thienyl carbonyl derivatives as intermediates for heterocyclic compound libraries.

Application
Selection Property
Validation Focus
Benzothiophene scaffold synthesis
3-Thienyl regioisomeric identity
Diels-Alder cyclization product identity
5-LOX pathway fragment screening
3-Thienyl pharmacophore geometry
Patent-defined scaffold space
Conducting polymer architectures
Allylic alcohol dual polymerization handle
Crosslinked network formation capability
3-Thienyl carbonyl intermediate synthesis
3-Position coupling reactivity
Oxidative addition efficiency re-optimization
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